Cas no 2171907-74-5 (tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate)

Tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its structure features a pyrrolidine core with a hydroxyl group and a 2-methoxythiazole substituent, offering multiple sites for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions. This compound is useful in the synthesis of complex heterocycles and bioactive molecules, benefiting from its balanced reactivity and compatibility with various coupling reactions. Its well-defined stereochemistry and purity make it a reliable building block for medicinal chemistry research and process development.
tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate structure
2171907-74-5 structure
商品名:tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
CAS番号:2171907-74-5
MF:C13H20N2O4S
メガワット:300.373902320862
CID:6592836
PubChem ID:165588683

tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
    • 2171907-74-5
    • EN300-1625301
    • インチ: 1S/C13H20N2O4S/c1-13(2,3)19-12(17)15-5-8(10(16)6-15)9-7-20-11(14-9)18-4/h7-8,10,16H,5-6H2,1-4H3
    • InChIKey: MEUWZFFCTFZMDT-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NC(=C1)C1CN(C(=O)OC(C)(C)C)CC1O)OC

計算された属性

  • せいみつぶんしりょう: 300.11437830g/mol
  • どういたいしつりょう: 300.11437830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 100Ų

tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1625301-1.0g
tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
2171907-74-5
1g
$1414.0 2023-06-04
Enamine
EN300-1625301-0.1g
tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
2171907-74-5
0.1g
$1244.0 2023-06-04
Enamine
EN300-1625301-5.0g
tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
2171907-74-5
5g
$4102.0 2023-06-04
Enamine
EN300-1625301-0.5g
tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
2171907-74-5
0.5g
$1357.0 2023-06-04
Enamine
EN300-1625301-0.25g
tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
2171907-74-5
0.25g
$1300.0 2023-06-04
Enamine
EN300-1625301-50mg
tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
2171907-74-5
50mg
$827.0 2023-09-22
Enamine
EN300-1625301-10000mg
tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
2171907-74-5
10000mg
$4236.0 2023-09-22
Enamine
EN300-1625301-1000mg
tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
2171907-74-5
1000mg
$986.0 2023-09-22
Enamine
EN300-1625301-2.5g
tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
2171907-74-5
2.5g
$2771.0 2023-06-04
Enamine
EN300-1625301-10.0g
tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
2171907-74-5
10g
$6082.0 2023-06-04

tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate 関連文献

tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylateに関する追加情報

tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: A Comprehensive Overview

tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate (CAS No. 2171907-74-5) is a complex organic compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in drug discovery. The molecule features a pyrrolidine ring substituted with a hydroxyl group at position 3 and a thiazole moiety at position 4. The thiazole ring itself is substituted with a methoxy group at position 2, adding further complexity to the structure.

The synthesis of tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate involves multi-step organic reactions, including nucleophilic substitutions, cyclizations, and protection/deprotection strategies. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled the efficient construction of such complex molecules. Researchers have employed various catalysts, such as palladium complexes and enzymes, to enhance the stereochemical control during the synthesis process. These developments have significantly improved the yield and purity of the compound, making it more accessible for further studies.

One of the most promising aspects of this compound lies in its potential pharmacological applications. Studies have shown that tert-butyl 3-hydroxy derivatives exhibit significant bioactivity, particularly in modulating enzyme activities and receptor interactions. For instance, recent research has highlighted its ability to inhibit certain kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, the presence of the thiazole moiety confers additional functional groups that can be exploited for further chemical modifications, enhancing its therapeutic potential.

The structural uniqueness of tert-butyl 3-hydroxy pyrrolidine derivatives also makes them valuable tools in medicinal chemistry for exploring structure-activity relationships (SAR). By modifying substituents on the pyrrolidine and thiazole rings, researchers can investigate how these changes influence biological activity. For example, altering the methoxy group on the thiazole ring or introducing additional functional groups can lead to compounds with improved potency or selectivity against specific targets.

In terms of applications beyond pharmacology, tert-butyl esters are widely used as protecting groups in organic synthesis due to their stability under various reaction conditions. The tert-butyl group in this compound serves as an excellent protecting group for carboxylic acids during multi-step syntheses, ensuring that sensitive functional groups remain intact until desired transformations are achieved.

Recent advancements in computational chemistry have also contributed to a deeper understanding of tert-butyl 3-hydroxy pyrrolidine derivatives. Molecular modeling studies have provided insights into the compound's three-dimensional structure and its interactions with biological targets. These computational approaches complement experimental studies by predicting binding affinities and guiding rational drug design efforts.

In conclusion, tert-butyl 3-hydroxy pyrrolidine derivatives, particularly CAS No. 2171907-74-5, represent a fascinating area of research with broad implications in organic chemistry and pharmacology. Their unique structures and versatile functional groups make them valuable candidates for developing novel therapeutic agents and chemical tools. As research continues to uncover their full potential, this compound will undoubtedly play a significant role in advancing drug discovery and chemical synthesis.

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